4-Bromo-5-methyl-1-tosyl-1H-indazole
CAS No.:
VCID: VC18672166
Molecular Formula: C15H13BrN2O2S
Molecular Weight: 365.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Bromo-5-methyl-1-tosyl-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique bicyclic structure consisting of a five-membered ring fused to a six-membered aromatic ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anti-cancer properties and applications in drug development. Synthesis of 4-Bromo-5-methyl-1-tosyl-1H-indazoleThe synthesis of this compound typically involves starting materials like brominated toluenes and tosyl hydrazones, which undergo various chemical transformations to yield the desired indazole derivative. The reaction conditions often include the use of bases such as sodium hydride or cesium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Synthesis Steps
Biological Activities and ApplicationsIndazole derivatives, including 4-bromo-5-methyl-1-tosyl-1H-indazole, have been studied for their significant biological activities. These compounds can exhibit anti-inflammatory and anti-cancer effects by interfering with cellular signaling pathways. Potential Applications
Spectral Characteristics and Analytical TechniquesThe compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine its spectral characteristics. These techniques are crucial for confirming the structure and purity of the compound. Analytical Data
Chemical Reactions and Stability4-Bromo-5-methyl-1-tosyl-1H-indazole can undergo various chemical reactions, including alkylation and substitution reactions. The stability of the compound under different pH conditions and its reactivity with electrophiles or nucleophiles are important for understanding its behavior in biological systems and synthetic applications. Reaction Conditions
|
||||||
---|---|---|---|---|---|---|---|
Product Name | 4-Bromo-5-methyl-1-tosyl-1H-indazole | ||||||
Molecular Formula | C15H13BrN2O2S | ||||||
Molecular Weight | 365.2 g/mol | ||||||
IUPAC Name | 4-bromo-5-methyl-1-(4-methylphenyl)sulfonylindazole | ||||||
Standard InChI | InChI=1S/C15H13BrN2O2S/c1-10-3-6-12(7-4-10)21(19,20)18-14-8-5-11(2)15(16)13(14)9-17-18/h3-9H,1-2H3 | ||||||
Standard InChIKey | ADUMEXSEABXYRZ-UHFFFAOYSA-N | ||||||
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=C(C=C3)C)Br | ||||||
PubChem Compound | 133057559 | ||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume